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Abstract

Galectin-8 (Gal-8), a tandem-repeat galectin, is a pleiotropic modulator of the immune system,

exhibiting a dual role that spans both innate and adaptive responses. It functions as an

intracellular danger receptor, identifying pathogen invasion and damaged endomembranes to

trigger antibacterial autophagy, a process known as xenophagy.[1][2][3] Extracellularly, Gal-8

modulates the activity of various immune cells. It enhances antigen presentation by dendritic

cells and macrophages and stabilizes the B cell immune synapse to promote humoral

immunity.[4][5] In T cell regulation, Gal-8 demonstrates context-dependent effects, promoting

the differentiation of suppressive regulatory T cells (Tregs) while also being capable of

providing co-stimulatory signals that enhance T cell activation.[6][7] This technical guide

provides an in-depth overview of the core functions of Galectin-8 in immune modulation,

presenting key quantitative data, detailed experimental protocols, and visualizations of its

signaling pathways.

Introduction to Galectin-8
Galectins are a family of evolutionary conserved proteins defined by their affinity for β-

galactoside-containing glycans through a characteristic carbohydrate recognition domain

(CRD).[8][9] They are synthesized in the cytosol and can function both intracellularly and

extracellularly, where they modulate cell-cell and cell-matrix interactions, signaling, and cell

fate.[1][3]
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Galectin-8 is a "tandem-repeat" type galectin, composed of two distinct CRDs—an N-terminal

(N-CRD) and a C-terminal (C-CRD)—connected by a flexible linker peptide.[9][10] These two

domains exhibit different fine specificities for glycan ligands. The N-CRD shows a unique

preference for α2,3-sialylated glycans, while the C-CRD binds to non-sialylated N-glycans.[6]

[11][12] This structural arrangement allows Gal-8 to act as a molecular bridge, cross-linking

different glycoproteins on the cell surface or linking pathogens and damaged vesicles to

intracellular effector machinery.

The Role of Galectin-8 in Innate Immunity
Galectin-8 is a critical component of the innate immune system, acting as a sentinel for cellular

damage and pathogen invasion.

A Danger Receptor for Endomembrane Integrity
A primary function of intracellular Gal-8 is to act as a danger receptor that monitors the integrity

of endosomes and lysosomes.[2][3] Under normal conditions, the lumen of these vesicles is

rich in complex glycans that are absent from the cytosol.[3] When pathogens like Salmonella,

Listeria, or Mycobacterium tuberculosis invade the cell and damage the surrounding vacuolar

membrane, these host glycans become exposed to the cytosol.[2][13][14] Galectin-8 directly

binds to these exposed glycans, flagging the damaged vesicle as a site of danger.[2][3][15]

Triggering Antibacterial Autophagy (Xenophagy)
Upon binding to damaged, pathogen-containing vacuoles, Gal-8 initiates a crucial antimicrobial

defense mechanism called selective autophagy or xenophagy.[1][2] It serves as a recruitment

platform for autophagy adapter proteins, most notably NDP52 (also known as CALCOCO2)

and TAX1BP1.[2][13][14] These adapters then link the Gal-8-tagged vesicle to the core

autophagy machinery, recruiting MAP1LC3/LC3 and promoting the formation of an

autophagosome that engulfs and degrades the invading pathogen.[2][16] This pathway is

essential for controlling the proliferation of various intracellular bacteria.[2][13]
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Caption: Galectin-8 mediated xenophagy pathway.
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Enhancing Antigen Presentation
Extracellular Gal-8 significantly enhances the ability of antigen-presenting cells (APCs), such

as dendritic cells and macrophages, to mount an immune response.[4] By forming a lattice with

glycoconjugates on the APC surface, Gal-8 promotes the binding and internalization of soluble

antigens.[4][10] This leads to accelerated antigen processing within endosomal compartments

and more efficient presentation on MHC class II molecules to CD4+ T cells.[4][10] This function

is independent of the antigen's nature and serves to amplify the initial stages of the adaptive

immune response.[4]
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Caption: Galectin-8 enhancement of antigen presentation.

The Role of Galectin-8 in Adaptive Immunity
Galectin-8 plays a complex, often contradictory, role in shaping the adaptive immune response,

particularly in the regulation of T and B lymphocytes.[17]

The Dichotomous Regulation of T Cells
Gal-8's effect on T cells is highly context-dependent, capable of both promoting suppression

and enhancing activation.

Promotion of Regulatory T Cells (Tregs): Gal-8 promotes the in vitro differentiation of naive

CD4+ T cells into highly suppressive Foxp3+ Tregs.[6][18] This is achieved by activating the

TGFβ signaling pathway and promoting sustained signaling through the IL-2 receptor (IL-

2R).[6] Tregs polarized in the presence of Gal-8 express higher levels of the inhibitory

molecule CTLA-4 and the anti-inflammatory cytokine IL-10.[6]
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T Helper Cell Skewing: In addition to promoting Tregs, Gal-8 influences T helper (Th) cell

differentiation by favoring Th2 polarization while inhibiting the development of pro-

inflammatory Th17 cells.[6]

Co-stimulation and Proliferation: Paradoxically, Gal-8 can also act as a co-stimulatory

molecule for T cells.[7] It can induce robust proliferation of naive CD4+ T cells and lower the

activation threshold for antigen-specific T cell responses, synergizing with suboptimal doses

of antigen to trigger a response.[4][7] This suggests Gal-8 can amplify immune reactivity at

inflammatory sites.
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Caption: Differential effects of Galectin-8 on T cell fate.

Enhancement of B Cell Function
Gal-8 is expressed in the subcapsular sinus of lymph nodes and acts as an extracellular

adjuvant for B cell responses.[5] It enhances the ability of B cells to extract and process

antigens that are tethered to surfaces, a crucial step for initiating a T cell-dependent antibody

response.[5] This is achieved by stabilizing the B cell immune synapse, which enhances the

recruitment and secretion of lysosomes to the synapse, thereby promoting the proteolytic

release of the antigen for subsequent presentation.[5] Gal-8 also promotes B cell differentiation

and the production of IL-10.[17]
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Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Galectin-8's

immunomodulatory functions.

Table 1: Effect of Galectin-8 on T Cell Populations

Parameter Condition Result Reference

Treg Differentiation
Naive mouse CD4+
T cells + 1.5 µM
Gal-8

Significant
increase in Foxp3+
Treg cells

[6]

Suppressive Molecule

Expression

Gal-8-polarized Tregs

vs. control Tregs

Higher frequency of

CTLA-4 and IL-10

expression

[6]

T Cell Proliferation

Activated T cells +

Gal-8-polarized Tregs

(1:1 ratio)

More efficient

inhibition of

proliferation compared

to control Tregs

[6]

| Th17 Differentiation | CD4+ T cells under Th17 polarizing conditions + Gal-8 | Inhibition of IL-

17A expression |[6] |

Table 2: Galectin-8 in Antibacterial Autophagy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4747822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747822/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Organism Result Reference

Gal-8 Recruitment
S. Typhimurium in
HeLa cells (1 hr
post-infection)

~10% of
intracellular
bacteria coated
with Galectin-8

[2][3]

Bacterial Proliferation

S. Typhimurium in

Gal-8-depleted HeLa

cells

Failure to suppress

bacterial proliferation
[2][3]

Autophagy Targeting

M. tuberculosis in Gal-

8 knockout

macrophages

Decreased targeting

of Mtb to selective

autophagy (LC3+)

[13][19]

Mtb Control
Gal-8 knockout

macrophages

Defective control of

Mtb replication
[13][19]

| Mtb Control (Overexpression) | Macrophages overexpressing Gal-8 | Increased targeting of

Mtb to autophagy and limited Mtb replication |[13][14] |

Key Experimental Protocols
Protocol: In Vitro T Cell Differentiation Assay
This protocol is adapted from methodologies used to assess the effect of Gal-8 on Treg

differentiation.[6]

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens and

lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated

cell sorting (FACS).

Plate Coating: Coat 96-well flat-bottom plates with anti-CD3 (e.g., clone 145-2C11, 5 µg/mL)

and anti-CD28 (e.g., clone 37.51, 2 µg/mL) antibodies in PBS overnight at 4°C. Wash plates

three times with sterile PBS before use.

Cell Culture: Seed naive CD4+ T cells at a density of 1 x 10^5 cells/well.
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Polarizing Conditions: Culture cells in complete RPMI-1640 medium supplemented with 10%

FBS, 2-ME, and antibiotics. For Treg polarizing conditions, add human TGF-β1 (2 ng/mL)

and mouse IL-2 (100 U/mL).

Galectin-8 Treatment: Add recombinant Galectin-8 to the desired final concentration (e.g.,

0.5 - 1.5 µM) to the treatment wells. Include a vehicle control (e.g., PBS) and a carbohydrate

inhibition control with Thiodigalactoside (TDG) or α2,3-sialyllactose.

Incubation: Culture the cells for 3-4 days at 37°C and 5% CO2.

Analysis: Harvest cells and stain for surface markers (e.g., CD4, CD25) followed by

intracellular staining for the transcription factor Foxp3 using a commercially available kit.

Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Protocol: In Vitro Xenophagy Assay by Microscopy
This protocol is based on methods to visualize the recruitment of Gal-8 to intracellular bacteria.

[2][3]

Cell Culture: Seed HeLa or macrophage-like cells (e.g., RAW 264.7) on sterile glass

coverslips in a 24-well plate. If desired, use cells stably expressing fluorescently-tagged

Galectin-8 (e.g., YFP-Galectin-8). Let cells adhere overnight.

Bacterial Culture: Grow bacteria (e.g., Salmonella Typhimurium expressing a fluorescent

protein like GFP) to the late-logarithmic phase.

Infection: Synchronize infection by centrifuging the bacteria onto the cell monolayer at a

multiplicity of infection (MOI) of 10-50 for 10 minutes at 500 x g.

Incubation: Incubate for 20-30 minutes at 37°C to allow invasion.

Gentamicin Treatment: Wash cells with PBS and add fresh medium containing a high

concentration of gentamicin (e.g., 100 µg/mL) for 1 hour to kill extracellular bacteria. Then,

replace with medium containing a lower maintenance dose of gentamicin (e.g., 10 µg/mL) for

the remainder of the experiment.

Time Points: At desired time points post-infection (e.g., 1, 2, 4 hours), wash cells with PBS.
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Fixation and Staining: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.

Permeabilize with 0.1% Triton X-100. If not using fluorescently-tagged Gal-8, perform

immunofluorescence staining with a primary antibody against Galectin-8, followed by a

fluorescently-labeled secondary antibody. Co-stain for autophagy markers like LC3 or

NDP52 if desired. Mount coverslips on slides with a DAPI-containing mounting medium.

Microscopy: Analyze samples using a fluorescence or confocal microscope. Quantify the

percentage of intracellular bacteria that are co-localized with Galectin-8.

Therapeutic Implications and Future Directions
The multifaceted nature of Galectin-8 presents both opportunities and challenges for

therapeutic intervention.

Autoimmune and Inflammatory Diseases: Its ability to promote highly suppressive Tregs

suggests that recombinant Gal-8 or agonists could be a therapeutic strategy for autoimmune

diseases like uveitis or inflammatory bowel disease.[6]

Infectious Diseases: Enhancing the Gal-8-mediated xenophagy pathway could be a novel

host-directed therapy to combat intracellular bacterial pathogens, such as M. tuberculosis.

[13]

Cancer: The role of Gal-8 in cancer is complex. It can promote tumor immune evasion by

stimulating Tregs, but it has also been reported to suppress cancer cell migration in some

contexts.[6][20] High expression has been associated with poor prognosis and drug

resistance in breast cancer.[21] Therefore, targeting Gal-8 with specific inhibitors may be

beneficial in certain cancers.[1]

Future research must focus on dissecting the context-specific signals that determine whether

Gal-8 acts in a pro- or anti-inflammatory capacity and on developing specific inhibitors or

agonists to therapeutically harness its functions.

Conclusion
Galectin-8 is a critical and versatile regulator of the immune system. It acts as an innate danger

sensor that translates the detection of damaged membranes into a potent antibacterial

autophagy response. In parallel, it fine-tunes the adaptive immune response by influencing the
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differentiation and activation of T and B lymphocytes. Its ability to promote both immune

suppression and activation underscores its role as a rheostat that helps shape the immune

response according to the specific immunological context. A deeper understanding of its

complex biology will pave the way for novel therapeutic strategies targeting a wide range of

human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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